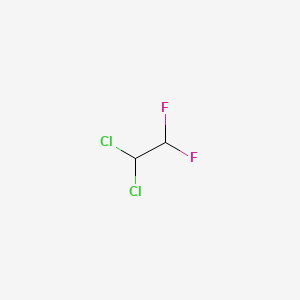

1,1-Dichloro-2,2-difluoroethane

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane, involves the fluorination of chloropentafluorobenzene with elemental fluorine at elevated temperatures . Although this process does not directly describe the synthesis of 1,1-dichloro-2,2-difluoroethane, it provides a glimpse into the methods used for synthesizing halogenated hydrocarbons.

Molecular Structure Analysis

Studies on the molecular structure of compounds closely related to 1,1-dichloro-2,2-difluoroethane, such as 1,1-difluoroethane and 1,1-dichloro-2,2-difluoroethylene, have been conducted using techniques like electron diffraction and rotational spectroscopy . These studies reveal the presence of weak hydrogen bonds and the existence of different isomeric forms stabilized by various intramolecular interactions. For instance, the rotational spectrum of the 1,1-difluoroethane dimer shows two stable isomers connected by weak hydrogen bonds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds analogous to 1,1-dichloro-2,2-difluoroethane, such as 1,2-difluoroethane and 1,1,2,2-tetrafluoro-1,2-dichloroethane, have been explored . These studies provide data on bond lengths, bond angles, and conformational preferences, which are crucial for understanding the behavior of these molecules. For example, the molecular structure of 1,2-difluorotetrachloroethane reveals the presence of trans and gauche isomeric forms and provides specific bond distances and angles .

Scientific Research Applications

1. Synthesis Applications

1,1-Dichloro-2,2-difluoroethane plays a significant role in the synthesis of various chemicals. For instance, it serves as a precursor in the efficient synthesis of 1-chloro-2,2-difluoroethylene, a process achieved through reductive dechlorination. This method is vital for industrial-scale production as it leverages 1,2,2-trichloro-1,1-difluoroethane, a byproduct of 2,2-dichloro-1,1,1-trifluoroethane production, addressing recycling challenges associated with the latter (Wang, Yang, & Xiang, 2013).

2. Chemical Reactions and Properties

1,1-Dichloro-2,2-difluoroethane is involved in various chemical reactions, demonstrating its versatility in organic synthesis. It reacts with azoles to produce N-(1,2,2-trichloro-1,2-difluoroethyl) derivatives and (E)-1,2-difluoro-1,2-dihetarylethenes, showcasing its utility in creating complex organic compounds (Petko et al., 2011).

3. Environmental and Physical Studies

Studies on the environmental impact and physical properties of 1,1-Dichloro-2,2-difluoroethane and related compounds provide insights into their behavior under different conditions. For example, research on hydrate equilibrium data of related fluorinated ethanes aids in understanding their phase behavior under various temperatures and pressures, which is essential for industrial and environmental applications (Liang, Guo, Wang, & Fan, 2001).

4. Spectroscopic Analysis

Spectroscopic studies of 1,1-Dichloro-2,2-difluoroethane and its derivatives are crucial for understanding their molecular structure and behavior. These studies include high-resolution infrared spectroscopy, which provides detailed information about the molecular vibrations and structure (D'Amico & Snels, 2003).

Safety and Hazards

Users should avoid breathing in the mist, gas, or vapors of 1,1-Dichloro-2,2-difluoroethane . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

Future Directions

Mechanism of Action

Target of Action

1,1-Dichloro-2,2-difluoroethane is a haloalkane and a hydrochlorofluorocarbon . It doesn’t have a specific biological target as it is primarily used in industrial applications . .

Mode of Action

The compound is chemically inert in many situations, but can react violently with strong reducing agents such as very active metals and active metals . It can also undergo oxidation with strong oxidizing agents and under extremes of temperature . With acids, toxic gases may be released .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1-Dichloro-2,2-difluoroethane. For instance, it can react violently with strong reducing agents and suffer oxidation under extremes of temperature . It’s also worth noting that this compound is used as a refrigerant, indicating its stability under cold conditions .

properties

IUPAC Name |

1,1-dichloro-2,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2F2/c3-1(4)2(5)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIDBBNDBSNADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073190 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dichloro-2,2-difluoroethane | |

CAS RN |

471-43-2 | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1-dichloro-2,2-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the chemical structure of 1,1-Dichloro-2,2-difluoroethane influence its conformational preferences in different solvents?

A1: 1,1-Dichloro-2,2-difluoroethane exhibits rotational isomerism, meaning it can exist in different conformations due to rotation around the C-C bond []. The research utilized Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the compound's behavior in various solvents. By analyzing solvent-dependent changes in coupling constants and comparing them to calculated solvation energies, the researchers determined the energy differences between the gauche and trans rotamers in both liquid and vapor phases []. This information helps understand how solvent interactions influence the preferred conformation of 1,1-Dichloro-2,2-difluoroethane.

Q2: Can you provide an example of how researchers identify and differentiate isomers of halogenated ethanes like 1,1-Dichloro-2,2-difluoroethane?

A2: The research highlights the use of high-resolution NMR spectroscopy to distinguish between isomers. Specifically, they used 19F NMR to analyze a mixture of meso and dl isomers of 1,2-dichloro-1,2-difluoroethane in L-bornyl acetate []. The different isomers exhibit distinct splitting patterns in the NMR spectrum due to differences in the magnetic environments of the fluorine atoms. In this case, the researchers observed a unique characteristic: the meso isomer displayed an apparent AA'XX' spectrum at 56.4 MHz but an ABXX' spectrum at 94.1 MHz, indicating the fluorine atoms become anisochronous (magnetically different) in that specific solvent []. This example demonstrates the power of NMR spectroscopy for identifying and characterizing isomers based on their unique spectral features.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.